N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide
Description
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a piperidine ring, a thiophene ring, and an ethyl group, which contribute to its unique chemical and pharmacological properties.
Properties
IUPAC Name |
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2OS/c1-3-25(23(26)16-21-11-15-27-18-21)17-20-8-12-24(13-9-20)14-10-22-7-5-4-6-19(22)2/h4-7,11,15,18,20H,3,8-10,12-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBOXEWGHTXHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring is then functionalized with a 2-(2-methylphenyl)ethyl groupThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and advanced analytical techniques ensures that the compound meets the required quality standards for medical use .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: Investigated for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Explored for its potential use as an analgesic in pain management.
Industry: Utilized in the development of new synthetic routes and production methods for fentanyl analogues.
Mechanism of Action
The mechanism of action of N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in analgesic effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for the compound’s pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but different functional groups.
Alfentanil: Another fentanyl analogue with a shorter duration of action.
Sufentanil: A highly potent fentanyl analogue used in anesthesia.
Uniqueness
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its structure allows for strong binding to opioid receptors, resulting in potent analgesic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
